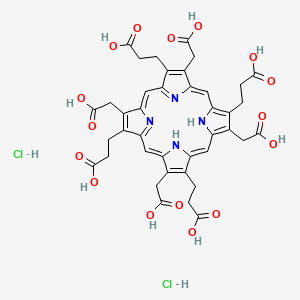

Uroporphyrin I dihydrochloride

Description

BenchChem offers high-quality Uroporphyrin I dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uroporphyrin I dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBBNDJUGHWSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl2N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

607-14-7 (Parent) | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00887595 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68929-06-6 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068929066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,18-tetrakis(carboxymethyl)-21H,23H-porphine-2,7,12,17-tetrapropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Uroporphyrin I Dihydrochloride

Operational Characterization, Stability Protocols, and Analytical Applications

Executive Summary: The Pathological Isomer

Uroporphyrin I dihydrochloride (CAS: 68929-06-6) is the hydrochloride salt of Uroporphyrin I, a tetrapyrrolic porphyrin isomer.[1][2][3] In mammalian physiology, it represents a "dead-end" metabolite.[2][3][4] While the Type III isomer is the essential precursor to heme, Type I arises solely from the non-enzymatic, spontaneous cyclization of hydroxymethylbilane (HMB) when the enzyme Uroporphyrinogen III Synthase (UROS) is deficient or saturated.[1]

For researchers and drug developers, this molecule is not merely a chemical reagent; it is the primary analytical standard for diagnosing Congenital Erythropoietic Porphyria (CEP) and validating HPLC assays for heme metabolic profiling.[1] Its extreme photosensitivity and specific solubility requirements demand rigorous handling protocols to prevent data artifacts.[2]

Physicochemical Profile

The dihydrochloride salt form is preferred in research settings over the free acid due to improved stability and solubility in acidic media.[1]

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | Uroporphyrin I dihydrochloride | Type I isomer (symmetric acetic/propionic acid side chains) |

| CAS Number | 68929-06-6 | Distinct from free acid (CAS 607-14-7) |

| Formula | 8 Carboxyl groups render it highly polar | |

| Molecular Weight | ~903.7 g/mol | Free acid MW is ~830.7 g/mol |

| Solubility (Primary) | Strong Acids (1M HCl), Strong Bases (>pH 10) | Insoluble in neutral water, chloroform, and non-polar organics |

| Appearance | Deep purple/red crystalline solid | Hygroscopic |

| Soret Band ( | 405–406 nm (in 1M HCl) | The primary absorption peak for quantitation |

| Fluorescence | High quantum yield; basis for HPLC-FLD detection | |

| pKa | ~4.5 (Carboxyl groups) | pH control is critical for chromatographic retention |

Mechanistic Origin: The Biosynthetic Fork

To understand the utility of Uroporphyrin I, one must visualize its divergence from the physiological heme pathway.[1] The accumulation of Type I isomers is the hallmark of enzymatic failure.[1]

Diagram 1: The Isomer Divergence Pathway

This diagram illustrates the critical "fork" where enzymatic deficiency leads to the accumulation of the pathological Type I isomer.[1]

Caption: Divergence of Heme Biosynthesis: Uroporphyrin I forms via spontaneous cyclization when UROS is rate-limiting.[1][2][3][4][5]

Handling & Stability Protocols (Expertise Pillar)

Uroporphyrin I is an efficient photosensitizer.[1][2][3] Upon exposure to light, it generates singlet oxygen (

Protocol A: Reconstitution and Storage

Objective: Create a stable stock solution (e.g., 1 mM) without precipitation.

-

Environment: Work in a dark room or under yellow safety lights (wavelengths >500 nm).[1][2][3]

-

Solvent Selection:

-

Dissolution:

-

Storage:

-

Aliquot immediately into single-use amber vials.

-

Store at -20°C . Stable for 6–12 months if kept dark and frozen.[2]

-

Never store diluted working standards; prepare fresh daily.

-

Analytical Methodology: HPLC-FLD

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is the gold standard.[1][2][3][4] UV-Vis is insufficiently selective for complex biological matrices (urine/plasma).[1][2][3][4]

Diagram 2: Analytical Workflow

This flowchart details the critical extraction and separation steps required to isolate Uroporphyrin I from biological matrices.

Caption: HPLC-FLD Workflow: Acidification is critical to solubilize porphyrins and precipitate interfering proteins.[1][2][3][4]

Protocol B: HPLC Separation Conditions

Rationale: Uroporphyrin I is the most polar of the heme intermediates (8 carboxyl groups).[1] It elutes first in reverse-phase chromatography.[2][3][4]

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2][3][4]

-

Mobile Phase A: 1 M Ammonium Acetate buffer (pH 5.16) containing 10% Acetonitrile.[1][2][3]

-

Why: Controls ionization of carboxyls to ensure interaction with the hydrophobic stationary phase.

-

-

Gradient:

-

Detection:

-

Elution Order: Uroporphyrin I

Uroporphyrin III

References

-

National Center for Biotechnology Information (PubChem). Uroporphyrin I dihydrochloride (Compound Summary).[1][2][3] Accessed 2024.[2][3] Link[1][2][3][4]

-

European Chemicals Agency (ECHA). Substance Information: Uroporphyrin I dihydrochloride.[2][3]Link[1][2][3][4][5]

-

Sassa, S. (2006).[2][3][4] Modern diagnosis and management of the porphyrias. British Journal of Haematology.[2] (Establishes Uro I as a biomarker).[1][2][3][5][6][7] Link

-

Frontier Scientific. Porphyrin Handling and Storage Guidelines. (Industry standard for light sensitivity protocols).[1][2][3] Link

-

Sigma-Aldrich (Merck). Product Specification: Uroporphyrin I dihydrochloride.[1][2][3][4]Link[1][2][3][4]

Sources

- 1. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 2. Buy Uroporphyrin I dihydrochloride | 68929-06-6 [smolecule.com]

- 3. Uroporphyrin I | C40H38N4O16 | CID 72424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 68929-06-6: Uroporphyrin I dihydrochloride [cymitquimica.com]

- 5. Uroporphyrin I dihydrochloride | 68929-06-6 | Benchchem [benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Structure and Mechanistic Implications of a Uroporphyrinogen III Synthase–Product Complex - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Uroporphyrin I Dihydrochloride

Physiochemical Standards, Biosynthetic Origins, and Analytical Applications

Executive Summary: The Molecular Standard

Uroporphyrin I dihydrochloride is not merely a chemical reagent; it is the definitive analytical benchmark for quantifying the pathological derailment of heme biosynthesis. In the context of drug development and clinical diagnostics, this molecule serves as the primary reference standard for identifying Congenital Erythropoietic Porphyria (CEP) .

While the physiological isomer (Type III) is essential for life, the Type I isomer represents a metabolic dead-end.[1][2][3][4] The dihydrochloride salt form (

Physiochemical Specifications

The following data constitutes the core identity of the molecule. In analytical workflows, these values are non-negotiable for calculating molarity and normalizing detector response.

Table 1: Molecular Identity & Properties

| Property | Specification |

| Chemical Name | Uroporphyrin I dihydrochloride |

| CAS Number | 68929-06-6 |

| Molecular Formula | |

| Molecular Weight | 903.67 g/mol |

| Parent Acid MW | ~830.75 g/mol (Free Acid) |

| Appearance | Deep purple/red crystalline solid |

| Solubility | Soluble in strong acids (e.g., 1M HCl); insoluble in organic solvents without acidification.[1][2][3][4] |

| Soret Band ( | 405–406 nm (in 1M HCl) |

| Molar Extinction Coeff.[1][2][3][4] ( | 505,000 |

Critical Application Note: Do not confuse the dihydrochloride weight (903.7 g/mol ) with the free acid weight (830.8 g/mol ) during gravimetric preparation. Using the wrong MW will introduce an 8.8% systematic error in your quantification.[3]

Biosynthetic Context: The Pathological Divergence

To understand the utility of Uroporphyrin I, one must understand its origin. It arises from a specific failure in the heme biosynthetic pathway.[3][5]

Under normal conditions, the enzyme Uroporphyrinogen III Synthase (UROS) converts the linear tetrapyrrole Hydroxymethylbilane into the asymmetric Uroporphyrinogen III.[6][7] In CEP, UROS activity is deficient.[2][3][5][6] The linear precursor spontaneously cyclizes into the symmetric, non-functional Type I isomer .[3] This accumulates and oxidizes to Uroporphyrin I.[2][3][6]

Diagram 1: Heme Pathway Divergence (Normal vs. Pathological)

Caption: Divergence of Heme Biosynthesis. Green path indicates physiology; Red path indicates the spontaneous formation of Isomer I due to enzyme failure.

Analytical Methodology: HPLC/UPLC Workflows

The "Sticky" Problem

Porphyrins are dicarboxylic acids that chelate metals avidly.[3]

-

Risk: Interaction with stainless steel frits or column bodies leads to peak tailing and sample loss.[2][3]

-

Solution: Use PEEK (polyetheretherketone) tubing and column hardware, or passivated stainless steel.[1][2][3]

Diagram 2: Optimized HPLC Method Development Logic

Caption: HPLC workflow for porphyrin separation. Note the requirement for acidic sample prep and specific fluorescence excitation/emission wavelengths.

Protocol: Preparation of Primary Standards

Trustworthiness in data begins with the standard. This protocol uses the Molar Extinction Coefficient to self-validate the prepared concentration, bypassing weighing errors.[3][4]

Reagents

Step-by-Step Workflow

-

Gravimetric Estimation: Weigh approximately 1.0 mg of Uroporphyrin I dihydrochloride into a 10 mL amber volumetric flask.

-

Dissolution: Add 10 mL of 1.0 M HCl .

-

Spectrophotometric Validation (The "Self-Check"):

-

Calculation: Use the Beer-Lambert Law to determine the exact concentration:

[1][2][3]

Stability Warning: Once dissolved, keep the solution at 4°C in the dark. Light exposure causes photocatalytic degradation within hours.[2][3]

References

-

PubChem. (2025).[1][2][3] Uroporphyrin I dihydrochloride (Compound).[1][2][3][8] National Library of Medicine.[2][3] [Link][1][2][3][4]

-

Desnick, R. J., & Astrin, K. H. (2002).[1][2][3][4] Congenital Erythropoietic Porphyria: Advances in Pathogenesis and Treatment.[2][3][5] British Journal of Haematology.[2][3] [Link]

-

Frontier Specialty Chemicals. (n.d.).[1][2][3] Uroporphyrin I Dihydrochloride Product Specification.[Link]

-

Lim, C. K., & Peters, T. J. (1984).[1][2][3][4][12] Urine and faecal porphyrin profiles by reversed-phase high-performance liquid chromatography in the porphyrias.[1][2][3][4][12][13] Clinica Chimica Acta.[2][3][12] [Link]

Sources

- 1. CAS 68929-06-6: Uroporphyrin I dihydrochloride [cymitquimica.com]

- 2. 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2) | C40H40Cl2N4O16 | CID 111821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uroporphyrin I | C40H38N4O16 | CID 72424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Uroporphyrin I dihydrochloride | 68929-06-6 | Benchchem [benchchem.com]

- 5. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 7. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. eaglebio.com [eaglebio.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

Uroporphyrin I Dihydrochloride: A Technical Guide to its Synthesis, Pathophysiological Relevance, and Application

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis pathway of uroporphyrin I and its dihydrochloride salt. It delves into the biochemical context of its formation within the heme synthesis pathway, its pathological significance, and the methodologies for its preparation as a critical research tool.

Introduction: The Significance of a "Mistake" in Heme Synthesis

In the intricate multi-step enzymatic pathway of heme biosynthesis, precision is paramount. Heme is a vital prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and the cytochrome P450 enzymes. The pathway is a tightly regulated molecular assembly line, primarily active in the bone marrow and liver. Uroporphyrinogen III is a key intermediate in this process, serving as the metabolic precursor to functional heme.

However, a subtle isomeric deviation at a critical juncture can lead to the formation of uroporphyrinogen I. While structurally similar to its functional counterpart, uroporphyrinogen I is a metabolic dead-end in humans and the harbinger of a severe genetic disorder. This guide elucidates the synthesis of uroporphyrin I, not as a desired biological product, but as a consequence of enzymatic failure. It further details the controlled synthesis and purification of its stable dihydrochloride salt, a crucial standard for diagnosing porphyrias and a tool for advancing biochemical and therapeutic research.[1]

The Biological Pathway: A Tale of Two Isomers

The synthesis of uroporphyrinogens occurs in the cytosol and represents a critical bifurcation point in the heme pathway.[2] The journey begins with the sequential condensation of four molecules of the monopyrrole, porphobilinogen (PBG).

The Role of Hydroxymethylbilane Synthase (HMBS)

The enzyme Hydroxymethylbilane Synthase (HMBS) , also known as porphobilinogen deaminase (PBGD), catalyzes the third step in heme synthesis.[3][4] It polymerizes four PBG molecules in a head-to-tail fashion to assemble a linear tetrapyrrole known as hydroxymethylbilane (HMB) , releasing four ammonia molecules in the process.[5][6] This polymerization is a carefully orchestrated process, setting the stage for the crucial cyclization step.[6]

The Decisive Step: Uroporphyrinogen III Synthase (UROS)

The fate of the linear HMB molecule is determined by the presence and activity of the enzyme Uroporphyrinogen III Synthase (UROS) , also called cosynthase.[7]

-

The Correct Path (Uroporphyrinogen III): In a healthy system, UROS binds to HMB and masterfully catalyzes an intramolecular rearrangement. It inverts the final, or D-ring, of the tetrapyrrole chain before catalyzing the cyclization.[8] This results in the formation of uroporphyrinogen III , an asymmetric molecule characterized by an AP-AP-AP-PA arrangement of its acetic acid (A) and propionic acid (P) side chains.[9][10] This isomer is the sole physiological precursor for heme, chlorophyll, and vitamin B12.[8]

-

The Pathological Detour (Uroporphyrinogen I): In the absence or severe deficiency of UROS, the enzymatic inversion of the D-ring does not occur. The highly unstable HMB molecule spontaneously cyclizes.[9][11] This non-enzymatic ring closure results in the formation of uroporphyrinogen I , a symmetric isomer with an AP-AP-AP-AP side chain arrangement.[9][10]

This enzymatic failure is the molecular basis for Congenital Erythropoietic Porphyria (CEP) , or Günther's disease, a rare and severe autosomal recessive disorder.[12][13][14] The accumulation of non-functional uroporphyrinogen I and its oxidized product, uroporphyrin I, leads to extreme photosensitivity, hemolytic anemia, and severe photomutilation.[13][15]

Caption: Enzymatic decision point in the heme synthesis pathway.

Laboratory Synthesis of Uroporphyrin I Dihydrochloride

The controlled synthesis of uroporphyrin I is essential for its use as a diagnostic standard and research chemical.[1] The process involves three core stages: enzymatic synthesis of the uroporphyrinogen I precursor, its oxidation to uroporphyrin I, and subsequent conversion to the stable dihydrochloride salt.

Rationale for Dihydrochloride Formulation

Uroporphyrin I itself has limited solubility in neutral aqueous solutions.[11] The dihydrochloride salt is the preferred form for laboratory use due to its enhanced stability and solubility in aqueous buffers, which facilitates its use in a wide range of analytical and biochemical assays.[1]

Experimental Workflow: From Enzyme to Stable Salt

The most specific and biomimetic approach for synthesizing uroporphyrin I is enzymatic. This method leverages the catalytic activity of HMBS while intentionally omitting UROS to ensure the exclusive formation of the type I isomer.

Caption: Overall workflow for laboratory synthesis of Uroporphyrin I Dihydrochloride.

Step-by-Step Experimental Protocol

This protocol outlines a validated method for the synthesis, purification, and salt formation of uroporphyrin I.

| Step | Procedure | Causality and Technical Rationale |

| 1 | Enzymatic Reaction | Dissolve porphobilinogen (PBG) in a Tris-HCl buffer (e.g., 100 mM, pH 8.2).[10] Add purified recombinant Hydroxymethylbilane Synthase (HMBS). Incubate the reaction mixture at 37°C in the dark for several hours. |

| 2 | Oxidation | Following incubation, expose the reaction mixture to ambient light and air. The solution's color will gradually change as the colorless uroporphyrinogen I is oxidized to the deep red/purple uroporphyrin I.[11] |

| 3 | Purification | Acidify the solution to precipitate the crude uroporphyrin I. Isolate the precipitate via centrifugation. Redissolve the crude product and purify using reverse-phase High-Performance Liquid Chromatography (HPLC). |

| 4 | Salt Formation | Dissolve the purified uroporphyrin I free acid in a minimal amount of dilute hydrochloric acid (e.g., 0.1 M HCl). |

| 5 | Isolation | Lyophilize (freeze-dry) the acidic solution to obtain uroporphyrin I dihydrochloride as a stable, solid powder. |

| 6 | Validation | Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and UV-Vis spectrophotometry (to observe the characteristic Soret peak). Purity should be >95%.[11] |

Properties and Data Presentation

Accurate characterization and proper handling of uroporphyrin I dihydrochloride are critical for experimental reproducibility.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₄₀H₃₈N₄O₁₆ · 2HCl | [16] |

| Molecular Weight | 903.7 g/mol | [16] |

| CAS Number | 68929-06-6 | [1][17] |

| Appearance | Very dark red to black solid powder | [11] |

| Solubility | Soluble in aqueous solutions with pH > 9.5 or pH < 2.[11] Soluble in methanol and N,N-Dimethylformamide.[16] | |

| Storage | Store at -20°C, protected from light and moisture to prevent degradation.[1][11] |

Research Applications

Uroporphyrin I dihydrochloride is an indispensable tool in several key research areas:

-

Diagnostic Standard: It serves as a critical analytical standard in HPLC-based methods for quantifying uroporphyrin isomers in urine and erythrocytes, essential for the diagnosis of CEP.[1]

-

Enzyme Kinetics: The compound is used to investigate the kinetics and substrate specificity of downstream enzymes in the heme pathway, such as uroporphyrinogen decarboxylase.[1]

-

Photodynamic Therapy (PDT) Research: Like other porphyrins, uroporphyrin I has photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure.[1][18] This makes it a compound of interest for developing new photosensitizers for PDT applications in oncology and other fields.[18]

-

Toxicology: It can be used as a biomarker for exposure to certain environmental toxins that disrupt porphyrin metabolism.[1][11]

Conclusion

The synthesis of uroporphyrin I represents a critical failure in the otherwise elegant pathway of heme biosynthesis. Understanding this "error" pathway is fundamental to diagnosing and developing therapies for congenital erythropoietic porphyria. The ability to replicate this process in the laboratory, and to synthesize and purify the stable uroporphyrin I dihydrochloride salt, provides the scientific community with a vital tool. This reference standard underpins diagnostic accuracy, enables fundamental biochemical research, and supports the exploration of novel therapeutic modalities, transforming a biological mistake into an opportunity for scientific advancement.

References

- Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase. (n.d.). Google Cloud.

- Uroporphyrinogen I. (n.d.). In Wikipedia.

- Romeo, G., & Levin, E. Y. (1971). Uroporphyrinogen III Cosynthetase in Human Congenital Erythropoietic Porphyria.

- Mechanism and structure of uroporphyrinogen III synthase (UroS). (n.d.). ResearchGate.

- Congenital Erythropoietic Porphyria: Recent Advances. (2019).

- The Enigmatic Role of Uroporphyrinogen I in Prokaryotes: A Technical Guide. (n.d.). Benchchem.

- Uroporphyrin I dihydrochloride | 68929-06-6. (n.d.). Benchchem.

- UROPORPHYRIN I DIHYDROCHLORIDE | 68929-06-6. (n.d.). ChemicalBook.

- Biochemistry, Uroporphyrinogen. (2023). In StatPearls. NCBI Bookshelf.

- Uroporphyrin I | Porphyria Research. (n.d.). Frontier Specialty Chemicals.

- MacDonald, S. F., & Stedman, R. J. (1954). THE SYNTHESIS OF UROPORPHYRIN I. Canadian Journal of Chemistry, 32(9), 896-900.

- Uroporphyrinogen-III synthase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas.

- Congenital Erythropoietic Porphyria - A Disorder in Heme Synthesis Pathway. (2020, April 1). Medicosis Perfectionalis. YouTube.

- Zhang, Y., et al. (2024). Bio-Based Production of Uroporphyrin in Escherichia coli. SCIEPublish.

- MacDonald, S. F., & Stedman, R. J. (1954). THE SYNTHESIS OF UROPORPHYRIN I. Canadian Journal of Chemistry, 32(9), 896-900.

- Uroporphyrinogen I | C40H44N4O16. (n.d.). PubChem. National Institutes of Health.

- Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog. (2019). Scientific Reports, 9, 13418.

- Advances in understanding the pathogenesis of congenital erythropoietic porphyria. (2016). Expert Opinion on Orphan Drugs, 4(5), 499-512.

- Porphobilinogen deaminase. (n.d.). In Wikipedia.

- Buy Uroporphyrin I dihydrochloride | 68929-06-6. (n.d.). Smolecule.

- A primitive pathway of porphyrin biosynthesis and enzymology in Desulfovibrio vulgaris. (2000). Journal of Bacteriology, 182(15), 4217-4222.

- Mechanism and structure of hydroxymethylbilane synthase (HmbS). (n.d.). ResearchGate.

- Congenital Erythropoietic Porphyria (CEP). (n.d.). National Organization for Rare Disorders (NORD).

- Crystal structure of human uroporphyrinogen III synthase. (2002). The EMBO Journal, 21(1-2), 1-8.

- Advances in understanding the pathogenesis of congenital erythropoietic porphyria. (2016). Expert Opinion on Orphan Drugs, 4(5), 499-512.

- HMBS gene. (2009, July 1). MedlinePlus Genetics.

- Buy UROPORPHYRIN I DIHYDROCHLORIDE high quality from Nanjing Paron Technology Co., Ltd. (n.d.). ECHEMI.

- Human hydroxymethylbilane synthase: Molecular dynamics of the pyrrole chain elongation identifies step-specific residues that cause AIP. (2018).

Sources

- 1. Uroporphyrin I dihydrochloride | 68929-06-6 | Benchchem [benchchem.com]

- 2. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Porphobilinogen deaminase - Wikipedia [en.wikipedia.org]

- 4. HMBS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Crystal structures of hydroxymethylbilane synthase complexed with a substrate analog: a single substrate-binding site for four consecutive condensation steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Uroporphyrin I | Porphyria Research [frontierspecialtychemicals.com]

- 12. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in understanding the pathogenesis of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]

- 15. youtube.com [youtube.com]

- 16. echemi.com [echemi.com]

- 17. UROPORPHYRIN I DIHYDROCHLORIDE | 68929-06-6 [amp.chemicalbook.com]

- 18. Buy Uroporphyrin I dihydrochloride | 68929-06-6 [smolecule.com]

The Unintended Consequence: A Technical Guide to the Biological Function of Uroporphyrin I in Cells

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: Uroporphyrin I, an isomer of the heme precursor uroporphyrin III, is traditionally relegated to the status of a metabolic dead-end. This guide challenges that simplistic view by providing an in-depth exploration of its biochemical significance. While devoid of a direct physiological role in human cells, its accumulation under pathological conditions, primarily in Congenital Erythropoietic Porphyria (CEP), unleashes a cascade of cytotoxic events. This document dissects the molecular basis of uroporphyrin I synthesis, its potent phototoxicity mediated by reactive oxygen species, and the resultant cellular and clinical manifestations. We will detail the analytical methodologies for its quantification and discuss the current and prospective therapeutic strategies aimed at mitigating its damaging effects. This guide is intended to serve as a comprehensive resource for researchers and clinicians working on porphyrias, photodynamic therapy, and related fields of cellular metabolism and toxicology.

The Heme Synthesis Pathway: A Critical Juncture

The biosynthesis of heme is a highly conserved and tightly regulated eight-step enzymatic pathway essential for the production of hemoproteins like hemoglobin, myoglobin, and cytochromes.[1] These proteins are fundamental to a vast array of cellular processes, including oxygen transport, cellular respiration, and xenobiotic metabolism.[1] The pathway's integrity is paramount; deficiencies in any of the eight enzymes can lead to the accumulation of intermediate porphyrins, resulting in a group of metabolic disorders known as porphyrias.[2]

Uroporphyrin I emerges at a critical juncture in this pathway. The fourth step involves the cyclization of the linear tetrapyrrole hydroxymethylbilane. In a healthy cell, the enzyme uroporphyrinogen III synthase (UROS) masterfully catalyzes this cyclization, inverting one of the pyrrole rings to form the asymmetric uroporphyrinogen III, the sole precursor for heme.[3][4] However, in the absence or marked deficiency of UROS, the linear hydroxymethylbilane spontaneously cyclizes in a non-enzymatic fashion to form the symmetric uroporphyrinogen I.[5] This isomer is then oxidized to uroporphyrin I.

Figure 1: A simplified diagram of the heme biosynthesis pathway, highlighting the critical branch point where hydroxymethylbilane is converted to either the functional uroporphyrinogen III by UROS or spontaneously cyclizes to the non-functional uroporphyrinogen I.

The Pathophysiological Role of Uroporphyrin I in Congenital Erythropoietic Porphyria (CEP)

In humans, uroporphyrin I and its downstream metabolite, coproporphyrin I, are considered non-functional byproducts as they cannot be further metabolized to heme.[6] Their accumulation is the biochemical hallmark of Congenital Erythropoietic Porphyria (CEP), a rare autosomal recessive disorder caused by mutations in the UROS gene.[7] The severity of CEP correlates with the residual activity of the UROS enzyme, which in turn dictates the amount of uroporphyrin I produced.

The pathology of CEP is driven by two primary mechanisms stemming from the deposition of uroporphyrin I in tissues:

Phototoxicity and Oxidative Stress

Porphyrins are potent photosensitizers due to their tetrapyrrole ring structure, which efficiently absorbs light, particularly in the Soret band (around 400-410 nm).[8] Upon photoexcitation, uroporphyrin I transitions to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). It can also participate in electron transfer reactions, leading to the formation of other reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2][9][10]

Figure 2: Mechanism of uroporphyrin I-induced phototoxicity. Upon light absorption, uroporphyrin I generates reactive oxygen species, leading to widespread cellular damage.

This cascade of ROS generation inflicts severe damage on cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately leading to cell death.[11] Clinically, this manifests as extreme photosensitivity, with blistering, increased skin fragility, and in severe cases, photomutilation of sun-exposed areas.[12] Studies have shown that the phototoxic cell lysis induced by uroporphyrin is inhibited by catalase, underscoring the significant role of hydrogen peroxide in this process.[13] Furthermore, iron may exacerbate uroporphyrin-induced photosensitivity by catalyzing the formation of highly reactive hydroxyl radicals from hydrogen peroxide.[6]

Hemolysis and Erythrodontia

The primary sites of heme synthesis are the bone marrow and the liver.[14] In CEP, the massive overproduction of uroporphyrin I occurs in erythroid precursor cells in the bone marrow.[12] The accumulation of these porphyrins within erythrocytes leads to their premature destruction (hemolysis), resulting in hemolytic anemia.[12] The released uroporphyrin I then circulates in the plasma and is deposited in various tissues, including the skin, bones, and teeth. The deposition in teeth results in a characteristic reddish-brown discoloration known as erythrodontia. The excess porphyrins are also excreted in the urine, giving it a distinctive pink to dark red color.

Molecular Genetics of Uroporphyrin I Accumulation

The accumulation of uroporphyrin I is a direct consequence of markedly reduced UROS activity. Over 35 mutations in the UROS gene, located on chromosome 10, have been identified to cause CEP.[7] These mutations include single amino acid substitutions, deletions, and splicing defects.[15] The most prevalent mutation, accounting for approximately one-third of CEP cases, is a cysteine-to-arginine substitution at position 73 (C73R).[7] These genetic defects alter the structure and function of the UROS enzyme, leading to a significant reduction in its catalytic efficiency.[7] This enzymatic bottleneck causes the substrate, hydroxymethylbilane, to accumulate and be shunted towards the non-enzymatic formation of uroporphyrinogen I.

Analytical Methodologies for Uroporphyrin I Quantification

Accurate measurement of uroporphyrin I is crucial for the diagnosis and management of CEP. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for quantifying porphyrins in biological fluids.[16]

Quantitative Analysis of Urinary Porphyrins by HPLC

| Parameter | Value |

| Urinary Uroporphyrin I | Markedly elevated in CEP |

| Urinary Coproporphyrin I | Markedly elevated in CEP |

| Urinary Uroporphyrin III | Normal to slightly elevated |

| Urinary Coproporphyrin III | Normal to slightly elevated |

Table 1: Typical urinary porphyrin profile in Congenital Erythropoietic Porphyria (CEP). The pronounced elevation of isomer I porphyrins is pathognomonic for the disease.

Experimental Protocol: HPLC Quantification of Urinary Uroporphyrins

This protocol provides a generalized workflow. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for individual laboratory setups.

-

Sample Collection and Preparation:

-

Collect a 24-hour or random spot urine sample in a light-protected container.

-

Immediately cool the sample and protect it from light, as porphyrins are light and temperature sensitive. Samples can be stored at 2-8°C for up to a week or frozen at -20°C for longer-term storage.[17]

-

For analysis, take a 1 mL aliquot of urine and acidify it by adding approximately 20 µL of 6 M hydrochloric acid to achieve a pH below 2.5.[17]

-

Vortex the sample and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.[1]

-

Transfer the supernatant to an autosampler vial for injection.

-

-

Chromatographic Separation:

-

HPLC System: A gradient HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column. A pre-column is recommended to prolong the life of the analytical column.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: 30°C.[1]

-

Injection Volume: 20-100 µL.

-

-

Detection and Quantification:

-

Fluorescence Detector: Excitation wavelength set at approximately 405 nm and emission wavelength at approximately 620 nm.

-

Calibration: Prepare a multi-point calibration curve using certified uroporphyrin I and III standards.[16]

-

Quantification: Calculate the concentration of uroporphyrin I in the sample by integrating the peak area and comparing it to the calibration curve.[1]

-

Figure 3: A generalized workflow for the quantification of urinary uroporphyrin I using HPLC with fluorescence detection.

Therapeutic Strategies and Future Directions

Currently, there is no cure for CEP, and management focuses on alleviating symptoms and preventing complications. The primary strategies include:

-

Strict avoidance of sunlight: This is the cornerstone of management to prevent the devastating phototoxic skin damage.

-

Blood transfusions: Regular transfusions can suppress the body's own red blood cell production, thereby reducing the synthesis of uroporphyrin I.

-

Bone marrow or hematopoietic stem cell transplantation: This is the only curative option currently available, as it replaces the defective hematopoietic system with a healthy one.

Emerging therapeutic approaches are aimed at addressing the underlying molecular defects and include gene therapy to deliver a functional copy of the UROS gene, and the use of RNA-based therapies or small molecule chaperones to enhance the function of the mutant UROS enzyme.[18]

Beyond its pathological role, the unique fluorescent properties of uroporphyrin I and other porphyrins are being harnessed for various applications.[5] They are being investigated as fluorescent markers for cell imaging and as photosensitizers in photodynamic therapy (PDT) for cancer and other diseases.[5][19]

Conclusion

Uroporphyrin I, while lacking a direct physiological function in human cells, serves as a critical indicator of a dysfunctional heme synthesis pathway. Its accumulation in Congenital Erythropoietic Porphyria provides a stark example of how a seemingly innocuous metabolic byproduct can become a potent cellular toxin. The severe phototoxicity and hemolytic effects of uroporphyrin I underscore the exquisite precision required in metabolic pathways. A thorough understanding of its biochemistry, pathophysiology, and analytical detection is essential for the diagnosis and management of CEP and for exploring its potential in therapeutic and diagnostic applications. Further research into targeted therapies that can either correct the underlying enzymatic defect or neutralize the toxic effects of uroporphyrin I holds the promise of improving the lives of individuals affected by this devastating disease.

References

-

Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro. (2023). MDPI. Retrieved from [Link]

-

Porphyrins HPLC Assay - Eagle Biosciences. (n.d.). Retrieved from [Link]

-

Fe-Porphyrin Cross-Linked Hydrogel for Reactive Oxygen Species Scavenging and Oxygen Generation in Diabetic Wounds. (n.d.). ACS Publications. Retrieved from [Link]

-

UROS gene - MedlinePlus. (2009). Retrieved from [Link]

-

Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction. (2021). PMC - PubMed Central. Retrieved from [Link]

-

Insight into ultrasound-mediated reactive oxygen species generation by various metal-porphyrin complexes. (n.d.). PubMed. Retrieved from [Link]

-

Urinary Porphyrins for the Detection of Heavy Metal and Toxic Chemical Exposure. (2015). Retrieved from [Link]

-

Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf. (n.d.). NIH. Retrieved from [Link]

-

Singlet Oxygen Generation and Signaling in Higher Plants. (n.d.). MDPI. Retrieved from [Link]

-

Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase. (1995). Retrieved from [Link]

-

A comparison of the phototoxicity of protoporphyrin, coproporphyrin and uroporphyrin using a cellular system in vitro. (1989). PubMed. Retrieved from [Link]

-

Mechanism of Phototoxicity of Protoporphyrin and Uroporphyrin on Bovine Corneal Endothelium: Journal of Toxicology. (2008). Taylor & Francis. Retrieved from [Link]

-

Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria. (n.d.). NIH. Retrieved from [Link]

-

Fluorescence Lifetime Imaging Microscopy of Porphyrins in Helicobacter pylori Biofilms. (2021). Retrieved from [Link]

-

Therapeutic strategies for acute intermittent porphyria. (n.d.). PMC - NIH. Retrieved from [Link]

-

Structures of type I and III isomers of uro-and coproporphyrin in... (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of Phototoxicity of Protoporphyrin and Uroporphyrin on Bovine Corneal Endothelium. (n.d.). ResearchGate. Retrieved from [Link]

-

Diagnostic and therapeutic strategies for porphyrias. (2020). NJM. Retrieved from [Link]

-

Porphyrins HPLC Kit. (2022). Listarfish.it. Retrieved from [Link]

-

Porphyrin-based fluorescent probes for imaging mitochondria in living cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Generation of uroporphyrinogen III (uro'gen III) by uroporphyrinogen... (n.d.). ResearchGate. Retrieved from [Link]

-

A high-speed liquid-chromatographic method for measuring urinary porphyrins. (n.d.). PubMed. Retrieved from [Link]

-

Recommendations for the Diagnosis and Treatment of the Acute Porphyrias. (n.d.). SPMI. Retrieved from [Link]

-

Chapter 10: Porphyrins and Hydroporphyrins for In Vivo Bioimaging. (2021). Books. Retrieved from [Link]

-

Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins. (n.d.). Retrieved from [Link]

-

(PDF) Exploring current and emerging therapies for porphyrias. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy. (n.d.). MDPI. Retrieved from [Link]

-

Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

Sources

- 1. eaglebio.com [eaglebio.com]

- 2. mdpi.com [mdpi.com]

- 3. Urinary Porphyrins for the Detection of Heavy Metal and Toxic Chemical Exposure - Clinical GateClinical Gate [clinicalgate.com]

- 4. Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase [library.med.utah.edu]

- 5. Uroporphyrin I | Porphyria Research [frontierspecialtychemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Fluorescence Lifetime Imaging Microscopy of Porphyrins in Helicobacter pylori Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insight into ultrasound-mediated reactive oxygen species generation by various metal-porphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. A comparison of the phototoxicity of protoporphyrin, coproporphyrin and uroporphyrin using a cellular system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

- 17. listarfish.it [listarfish.it]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Introduction: The Clinical Entity of Congenital Erythropoietic Porphyria

An In-Depth Technical Guide on the Core Role of Uroporphyrin I in Congenital Erythropoietic Porphyria

For Researchers, Scientists, and Drug Development Professionals

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is an exceedingly rare and severe autosomal recessive disorder of heme biosynthesis.[1][2][3] First described in 1911, this condition arises from a profound deficiency in the fourth enzyme of the heme synthesis pathway, uroporphyrinogen III synthase (UROS).[4][5] This enzymatic defect leads to the massive accumulation of non-functional and highly phototoxic type I porphyrin isomers, primarily uroporphyrin I and coproporphyrin I.[1][2][5]

The clinical manifestations of CEP are striking and often appear at birth or in early infancy, frequently heralded by the passing of pink to dark red urine.[6] The hallmark of the disease is extreme cutaneous photosensitivity, where exposure to visible light triggers the formation of painful blisters and vesicles.[5][6][7] These lesions can lead to severe scarring, photomutilation of exposed areas like the face and hands, and disfiguring hypertrichosis.[2][3] Systemically, CEP is characterized by a chronic, often transfusion-dependent, hemolytic anemia due to the premature destruction of porphyrin-laden erythrocytes.[6][8][9] The deposition of uroporphyrin I in tissues also results in erythrodontia—a reddish-brown discoloration of the teeth—and can contribute to bone fragility and splenomegaly.[1][6][10]

This guide provides a detailed examination of the central molecule in CEP's pathogenesis: uroporphyrin I. We will explore its aberrant formation, the molecular mechanisms of its toxicity, the diagnostic methodologies used to quantify it, and the therapeutic strategies aimed at mitigating its devastating effects.

The Heme Synthesis Pathway: A Tale of Two Isomers

The biosynthesis of heme is a highly conserved eight-enzyme pathway essential for producing the vital prosthetic group for hemoglobin, myoglobin, and cytochromes.[9][11] The critical juncture for CEP occurs at the fourth step, which involves the transformation of the linear tetrapyrrole, hydroxymethylbilane (HMB).

Under normal physiological conditions, the enzyme uroporphyrinogen III synthase (UROS) masterfully catalyzes the cyclization of HMB, inverting one of the pyrrole rings to form the asymmetric, functional uroporphyrinogen III isomer.[9][12][13] This molecule is the essential precursor for heme.

However, in the absence or near-absence of UROS activity, the pathway is diverted. The highly unstable HMB accumulates and spontaneously, non-enzymatically, cyclizes to form the symmetric and non-functional uroporphyrinogen I isomer.[2][9][14] This uroporphyrinogen I, along with its downstream product coproporphyrinogen I, cannot be further metabolized into heme.[15] These porphyrinogens are then rapidly auto-oxidized to their corresponding stable porphyrins, uroporphyrin I and coproporphyrin I, which are the primary culprits of the pathology seen in CEP.[2][4][14]

Heme synthesis pathway deviation in CEP.Molecular Mechanisms of Uroporphyrin I Toxicity

The severe clinical phenotype of CEP is a direct consequence of the chemical properties of uroporphyrin I. Its accumulation in erythrocytes, skin, and other tissues leads to widespread, progressive damage through several key mechanisms.[1]

Photosensitization and Oxidative Stress

The core of uroporphyrin I's toxicity lies in its function as a potent photosensitizer. Porphyrins possess a conjugated ring system that allows them to absorb light energy, particularly in the visible light spectrum (around 400-410 nm).[14] Upon absorbing a photon, the uroporphyrin I molecule is elevated to an excited singlet state, which can then transition to a longer-lived triplet state.[16]

This excited triplet-state porphyrin can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[16][17][18] Singlet oxygen and other reactive oxygen species (ROS) are powerful oxidizing agents that indiscriminately damage cellular components, including lipids, proteins, and nucleic acids.[16][19] In the skin, this light-induced oxidative stress leads to lipid peroxidation of cell membranes, lysosomal rupture, and cell death, manifesting as the characteristic blistering and fragility.[2][9][14]

Mechanism of uroporphyrin I-induced photosensitivity.Hemolytic Anemia

The accumulation of uroporphyrin I within developing and mature red blood cells is a primary driver of the hemolytic anemia seen in CEP.[9] The mechanisms are twofold:

-

Photohemolysis: When circulating erythrocytes are exposed to light in the dermal capillaries, the entrapped uroporphyrin I generates ROS, leading to oxidative damage of the red blood cell membrane and subsequent intravascular hemolysis.[8][9]

-

Ineffective Erythropoiesis: The massive accumulation of porphyrins in erythroid precursors within the bone marrow is cytotoxic, leading to their premature destruction before they can mature and enter circulation. This process is a form of extravascular hemolysis.[20]

The body attempts to compensate for the chronic hemolysis by increasing heme synthesis, which paradoxically exacerbates the condition by producing even more of the toxic type I porphyrin byproducts.[8][9] This vicious cycle leads to severe, often transfusion-dependent, anemia.[2]

Tissue Deposition and Long-Term Sequelae

Chronic, massive overproduction of uroporphyrin I leads to its deposition in various tissues. This deposition is responsible for some of the most recognizable and debilitating features of CEP:

-

Erythrodontia: Porphyrin deposition in the dentin and enamel of the teeth results in a characteristic reddish-brown discoloration that fluoresces pink under a Wood's lamp.[3][10]

-

Skeletal Damage: Accumulation in bone contributes to osteolysis and increased fragility, heightening the risk of fractures.[1]

-

Corneal Scarring: Porphyrin deposition in the eye can lead to ulcers and scarring, potentially impairing vision.[6]

Diagnostic Strategies for CEP

The diagnosis of CEP is suspected based on clinical signs but requires definitive biochemical and genetic confirmation.[21] The cornerstone of diagnosis is the quantitative analysis of porphyrin isomers in bodily fluids.[5][6]

Biochemical Assays

Laboratory evaluation reveals a massive increase in uroporphyrin I and coproporphyrin I in urine, plasma, and red blood cells.[3][6] The separation and quantification of type I and type III isomers are crucial for a definitive diagnosis.

| Analyte | Sample Type | Typical Finding in CEP | Normal Range (Example) |

| Uroporphyrin I | 24-hour Urine | Massively Elevated (>9,000 nmol/24h) | < 30 nmol/24h |

| Coproporphyrin I | 24-hour Urine | Markedly Elevated (>2,500 nmol/24h) | < 168 nmol/24h |

| Uroporphyrin III | 24-hour Urine | Normal or slightly elevated | Variable |

| Coproporphyrin III | 24-hour Urine | Normal or slightly elevated | Variable |

| Total Porphyrins | Erythrocytes | Markedly Elevated | < 100 µg/dL |

Data compiled from representative values found in the literature.[14] Actual reference ranges may vary by laboratory.

Detailed Protocol: HPLC Quantification of Porphyrin Isomers

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying porphyrin isomers.[22][23]

Rationale: This method leverages the differential retention of porphyrin isomers on a reverse-phase (RP) column and their inherent fluorescence for highly sensitive and specific detection. An ammonium acetate/methanol gradient is commonly used because it provides excellent resolution of the structurally similar type I and III isomers.[22][24]

Methodology:

-

Sample Preparation (Urine):

-

Centrifuge a 24-hour urine collection to remove sediment.

-

Protect the sample from light at all times using amber vials.

-

Acidify an aliquot of the supernatant to a pH of ~3.0 with HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the porphyrins and remove interfering substances.

-

Elute the porphyrins from the cartridge with a methanol/acetic acid solution.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., Chromolith RP-18).[22]

-

Mobile Phase A: 1M Ammonium Acetate, pH 5.16.

-

Mobile Phase B: 100% Methanol.

-

Gradient: A linear gradient from ~60% B to ~95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: Fluorescence detector set to an excitation wavelength of ~405 nm and an emission wavelength of ~620 nm.

-

-

Quantification:

-

Run a calibration curve using certified porphyrin isomer standards.

-

Identify peaks based on retention times compared to standards.

-

Integrate the peak areas and calculate the concentration of each isomer based on the calibration curve.

-

Enzymatic and Genetic Testing

-

Enzyme Assay: A functional assay measuring UROS enzyme activity in erythrocytes can directly confirm the deficiency.[15][21]

-

Genetic Analysis: Sequencing of the UROS gene is the ultimate confirmatory test, identifying the specific biallelic pathogenic variants responsible for the disease.[6][15][25] In rare cases, mutations in the X-linked gene GATA1 have also been associated with a CEP phenotype.[2]

Diagnostic workflow for Congenital Erythropoietic Porphyria.

Therapeutic Avenues and Drug Development

Currently, there is no FDA-approved curative therapy for CEP apart from allogeneic hematopoietic stem cell transplantation (HSCT).[15][26] Management strategies focus on symptomatic relief and preventing the devastating consequences of uroporphyrin I accumulation.

Current Management

-

Photoprotection: The most critical aspect of management is the strict avoidance of sunlight and certain artificial lights.[1][15] This includes using protective clothing, broad-spectrum sunscreens containing zinc oxide or titanium dioxide, and specialized window films.[15]

-

Management of Anemia: Chronic hemolytic anemia often requires regular blood transfusions to maintain adequate hemoglobin levels and suppress the bone marrow's overproduction of porphyrins.[2][21] Splenectomy may be considered in cases of severe hypersplenism.[1]

-

Iron Chelation/Phlebotomy: Emerging evidence suggests that reducing iron levels through phlebotomy or chelation therapy can decrease the activity of ALAS2, the rate-limiting enzyme in heme synthesis, thereby reducing overall porphyrin production and improving symptoms.[27]

Curative and Investigational Therapies

-

Hematopoietic Stem Cell Transplantation (HSCT): HSCT is the only established curative treatment for CEP.[2][26][28] By replacing the patient's defective hematopoietic system with that of a healthy donor, the production of toxic porphyrins is corrected. However, this procedure carries significant risks of morbidity and mortality and is typically reserved for severely affected, transfusion-dependent patients.[2][26]

-

Gene Therapy: A major focus of current research is gene therapy. The strategy involves harvesting a patient's own hematopoietic stem cells, correcting the genetic defect ex vivo using a viral vector (e.g., lentivirus) carrying a functional copy of the UROS gene, and then re-infusing the corrected cells. This approach has shown promise in murine models of CEP, correcting the enzymatic defect and improving the phenotype.[2]

-

Enzyme Replacement Therapy (ERT) and Chaperone-Based Stabilization: Research is also exploring the potential for ERT to deliver functional UROS enzyme to target cells. Additionally, for patients with certain missense mutations, pharmacological chaperones that help stabilize the misfolded mutant UROS protein are being investigated as a way to restore partial enzyme activity.[2]

Conclusion

Uroporphyrin I is not merely a biomarker in Congenital Erythropoietic Porphyria; it is the central pathogenic agent. Its aberrant, non-enzymatic formation resulting from a deficiency in UROS initiates a cascade of devastating molecular events driven by photosensitization and oxidative stress. This leads to the profound cutaneous and hematologic manifestations that define the disease. A thorough understanding of the biochemistry of uroporphyrin I, its mechanisms of toxicity, and the methods for its precise quantification is paramount for accurate diagnosis, effective patient management, and the development of novel therapeutic strategies. Future advancements in gene therapy and other molecular approaches hold the promise of finally correcting the underlying defect and alleviating the immense burden of this disease.

References

-

Stölzel, U., Doss, M. O., & Schuppan, D. (1998). Congenital erythropoietic porphyria. PubMed. Available at: [Link]

-

Taylor & Francis. (n.d.). Uroporphyrin – Knowledge and References. Available at: [Link]

-

Erwin, A. L., Balwani, M., & Desnick, R. J. (2016). Congenital Erythropoietic Porphyria: Recent Advances. PMC - NIH. Available at: [Link]

-

American Porphyria Foundation. (n.d.). Congenital Erythropoietic Porphyria (CEP). Available at: [Link]

-

United Porphyrias Association. (2026). This is Congenital Erythropoietic Porphyria. YouTube. Available at: [Link]

-

Lee, H. C., et al. (2012). Congenital erythropoietic porphyria. ResearchGate. Available at: [Link]

-

Tollin, S., & Jialal, I. (2023). Biochemistry, Uroporphyrinogen. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

(n.d.). Uroporphyrinogen I synthase and uroporphyrinogen III cosynthase. Available at: [Link]

-

Erwin, A. L., Balwani, M., & Desnick, R. J. (2013). Congenital Erythropoietic Porphyria. GeneReviews® - NCBI Bookshelf - NIH. Available at: [Link]

-

DermNet. (n.d.). Congenital erythropoietic porphyria. Gunther disease. Available at: [Link]

-

Erwin, A., Balwani, M., & Desnick, R. J. (2020). Congenital Erythropoietic Porphyria. Porphyrias Consortium. Available at: [Link]

-

United Porphyrias Association. (n.d.). Treatments for Congenital Erythropoietic Porphyria. Available at: [Link]

-

Medicosis Perfectionalis. (2025). Congenital Erythropoietic Porphyria - A Disorder in Heme Synthesis Pathway. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Porphyria. Available at: [Link]

-

Singla, A., & Lin, X. (2019). Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury. PubMed Central. Available at: [Link]

-

Al-Zoubi, R., et al. (2020). Congenital erythropoietic porphyria (Gunther disease): a case report. PMC. Available at: [Link]

-

Debril, M. B., et al. (2006). Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias. PubMed. Available at: [Link]

-

Kolarova, H., et al. (2008). Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers. Gen Physiol Biophys. Available at: [Link]

-

Bafna, A., et al. (2014). Erythrodontia in congenital erythropoietic porphyria. PMC - NIH. Available at: [Link]

-

Mathews, M. A., et al. (2001). Crystal structure of human uroporphyrinogen III synthase. PMC - NIH. Available at: [Link]

-

Egan, D. N., et al. (2020). Phlebotomy as an efficient long-term treatment of congenital erythropoietic porphyria. Blood Advances. Available at: [Link]

-

Chen, Y. C., et al. (2009). Analysis of urinary porphyrins by high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

Liu, R., et al. (2024). Selective Generation of Reactive Oxygen Species in Photocatalytic Oxidation by Tuning Porphyrin-Based COFs' Dimensionality. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Gunther disease. Available at: [Link]

-

Cornell University College of Veterinary Medicine. (n.d.). Mechanisms. eClinpath. Available at: [Link]

-

Debril, M. B., et al. (2006). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Semantic Scholar. Available at: [Link]

-

Tezcan, I., et al. (2013). Successful treatment of congenital erythropoietic porphyria using matched unrelated hematopoietic stem cell transplantation. PubMed. Available at: [Link]

-

Juste-Lanas, Y., et al. (2023). Photo-activated thin films of porphyrins for reactive oxygen species generation. Royal Society of Chemistry. Available at: [Link]

-

Orphanet. (n.d.). Congenital erythropoietic porphyria. Available at: [Link]

-

Spagnul, C., et al. (2017). Production of ROS by porphyrins and application in PACT. ResearchGate. Available at: [Link]

-

Dailey, H. A., et al. (2017). Mechanism and structure of uroporphyrinogen III synthase (UroS). ResearchGate. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Quantification of Six Porphyrin Biomarkers in Urine Using LC-2050C with Fluorescence Detection. Available at: [Link]

-

Balwani, M., & Desnick, R. J. (2012). The porphyrias: advances in diagnosis and treatment. Blood - ASH Publications. Available at: [Link]

-

Manceau, H., et al. (2024). Severe Perinatal Presentations of Günther's Disease: Series of 20 Cases and Perspectives. MDPI. Available at: [Link]

-

Debril, M. B., et al. (2006). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. ResearchGate. Available at: [Link]

-

Sankar, R., et al. (2013). Phylogenetic analysis of uroporphyrinogen III synthase (UROS) gene. PubMed Central. Available at: [Link]

Sources

- 1. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Orphanet: Congenital erythropoietic porphyria [orpha.net]

- 6. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Erythrodontia in congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phylogenetic analysis of uroporphyrinogen III synthase (UROS) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Congenital erythropoietic porphyria (Gunther disease): a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Congenital Erythropoietic Porphyria - American Porphyria Foundation [porphyriafoundation.org]

- 16. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of reactive oxygen species after photodynamic therapy by porphyrin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. eclinpath.com [eclinpath.com]

- 21. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]

- 22. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. shimadzu.com [shimadzu.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. ashpublications.org [ashpublications.org]

- 26. Treatments for Congenital Erythropoietic Porphyria — United Porphyrias Association [porphyria.org]

- 27. Phlebotomy as an efficient long-term treatment of congenital erythropoietic porphyria | Haematologica [haematologica.org]

- 28. Successful treatment of congenital erythropoietic porphyria using matched unrelated hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Uroporphyrin I Dihydrochloride & Günther's Disease

Application Note for Drug Discovery & Analytical Validation

Executive Summary

Congenital Erythropoietic Porphyria (CEP), or Günther's disease, is a devastating autosomal recessive disorder characterized by a deficiency in Uroporphyrinogen III Synthase (UROS) .[1][2][3][4] This enzymatic blockade forces the heme biosynthetic pathway into a pathogenic shunt, leading to the accumulation of Type I isomer porphyrins—specifically Uroporphyrin I .[5]

For drug development professionals and biochemists, Uroporphyrin I Dihydrochloride serves as the critical analytical standard. It is required to quantify disease burden, validate diagnostic assays, and screen for novel therapeutics such as pharmacological chaperones (e.g., Ciclopirox) or gene therapies.[2] This guide outlines the molecular mechanisms of CEP, the physicochemical handling of the reference standard, and validated protocols for its quantification.

Molecular Pathogenesis: The Isomer Divergence

The severity of CEP stems from a specific "fork" in the heme pathway. Under normal physiological conditions, the linear tetrapyrrole Hydroxymethylbilane (HMB) is cyclized by UROS into the physiological Uroporphyrinogen III .

In CEP, UROS activity is markedly reduced (<1%).[2][5][6] Consequently, HMB accumulates and undergoes spontaneous, non-enzymatic cyclization.[2] This unregulated process exclusively yields the Type I isomer (Uroporphyrinogen I), which cannot be metabolized into heme.[2] It oxidizes to form Uroporphyrin I, which deposits in tissues, causing severe phototoxicity and hemolysis.[2][5]

Visualization: The Pathogenic Shunt

The following diagram illustrates the critical divergence point where the pathway fails in Günther's disease.

Figure 1: The "Isomer Fork." In CEP, UROS deficiency allows HMB to spontaneously cyclize into the pathogenic Type I isomer.[2]

The Reference Standard: Uroporphyrin I Dihydrochloride

To accurately measure the pathogenic load, researchers utilize Uroporphyrin I Dihydrochloride (CAS: 68929-06-6).[2] This synthetic salt form is preferred over the free acid due to improved stability and solubility profiles.

Physicochemical Properties & Handling[2]

-

Appearance: Purple to deep red crystalline solid.

-

Solubility:

-

Stability: Highly photosensitive.[5][7] Solutions must be prepared and stored in amber glass or foil-wrapped containers.

Critical Handling Protocol (Self-Validating)

Warning: Porphyrins are prone to surface adsorption on glass and plastics.[2]

-

Weighing: Weigh the dihydrochloride salt in a low-light environment.

-

Dissolution: Dissolve initially in a small volume of 1M HCl to protonate the nitrogen atoms, ensuring complete solubilization.

-

Dilution: Dilute to working concentration with the mobile phase or buffer.

-

Validation Step: Check absorbance at the Soret band (~405 nm). The molar extinction coefficient (

) is approximately 505,000

-

Analytical Methodology: HPLC-FLD

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the gold standard for separating Type I (pathogenic) and Type III (physiological) isomers.[2][8] Mass spectrometry (LC-MS/MS) is specific but often less sensitive than fluorescence for porphyrins due to their high quantum yield.[2]

Method Comparison

| Feature | HPLC-FLD (Recommended) | Spectrophotometry | LC-MS/MS |

| Isomer Separation | Excellent (Resolves I vs III) | Poor (Total Porphyrins only) | Good |

| Sensitivity | Femtomole range | Micromole range | Picomole range |

| Cost/Complexity | Moderate | Low | High |

| Application | Diagnostic/Drug Screening | Rough Screening | Metabolomics |

Validated HPLC Protocol

Objective: Separate Uroporphyrin I from Uroporphyrin III and Heptacarboxyl porphyrins.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3-5 µm particle size).[2]

-

Temperature: 35°C.

-

Detection: Fluorescence (Excitation: 405 nm; Emission: 620 nm).[2]

-

Mobile Phase A: 1M Ammonium Acetate (pH 5.16) containing 10% Methanol.[2]

-

Mobile Phase B: 100% Methanol.

Gradient Profile:

-

0-2 min: 0% B (Equilibration).

-

2-25 min: Linear ramp to 90% B (Elution of Uro I, then Uro III, then decarboxylated porphyrins).

-

25-30 min: Hold 90% B (Wash).

-

30-35 min: Return to 0% B.

Causality in Method Design:

-

Ammonium Acetate:[2] Provides ion-pairing to retain the highly polar carboxyl groups of Uroporphyrin.

-

Isomer Resolution: Type I isomers (symmetrical) typically elute slightly before Type III isomers (asymmetrical) on C18 columns due to subtle differences in hydrophobic footprint.[2]

Drug Development: Therapeutic Screening Workflow

Current research focuses on Pharmacological Chaperones (e.g., Ciclopirox) that bind to the unstable UROS mutant protein, preventing its degradation and restoring partial enzymatic activity.[2]

Screening Assay Design

To screen for these compounds, researchers use a cellular model (e.g., CEP-derived lymphoblasts or CRISPR-engineered HeLa cells) and quantify the reduction of Uroporphyrin I using the standard described above.[2]

Figure 2: High-Throughput Screening Workflow. Acid extraction is critical to convert unstable porphyrinogens into the stable porphyrins detectable by HPLC.

Mechanism of Action Validation

When a hit is identified (e.g., Ciclopirox), the mechanism is validated by:

-

Thermal Shift Assay: Does the drug increase the melting temperature (

) of recombinant UROS? -

Isomer Profiling: Does the Uroporphyrin I : Uroporphyrin III ratio shift in favor of Isomer III? (This confirms restoration of enzymatic function rather than general metabolic suppression).

References

-

Desnick, R. J., & Astrin, K. H. (2002).[2] Congenital Erythropoietic Porphyria: Advances in Pathogenesis and Treatment. British Journal of Haematology. Link

-

Urquiza, P., et al. (2018).[2] Repurposing Ciclopirox as a Pharmacological Chaperone in a Model of Congenital Erythropoietic Porphyria. Science Translational Medicine. Link[2]

-

Lim, C. K., & Peters, T. J. (1984).[2] Urine and Fecal Porphyrin Profiles by High-Performance Liquid Chromatography in the Porphyrias. Clinica Chimica Acta. Link

-

BenchChem. (2024).[2] Uroporphyrin I Dihydrochloride: Technical Data and Solubility Profile. Link[2]

-

Phillips, J. D., et al. (2007).[2][7] Congenital Erythropoietic Porphyria: Genetic Basis and Clinical Features. Molecular Genetics and Metabolism. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 68929-06-6: Uroporphyrin I dihydrochloride [cymitquimica.com]

- 3. Uroporphyrinogen III synthase erythroid promoter mutations in adjacent GATA1 and CP2 elements cause congenital erythropoietic porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Pharmacological Properties of Ciclopirox for Its Use in Congenital Erythropoietic Porphyria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Photosensitizing Mechanisms and Experimental Applications of Uroporphyrin I Dihydrochloride

This guide provides a comprehensive technical analysis of the photosensitizing properties of Uroporphyrin I dihydrochloride , distinguishing its role as a pathological reference standard from therapeutic photosensitizers.

Executive Summary

Uroporphyrin I (Uro I) is a naturally occurring, hydrophilic porphyrin derivative characterized by eight carboxylic acid side chains.[1][2] While structurally related to therapeutic photosensitizers like Protoporphyrin IX (PpIX), Uro I is primarily known as a toxic metabolic byproduct associated with Congenital Erythropoietic Porphyria (CEP) .[1]

This guide details the photophysical mechanisms of Uro I dihydrochloride, emphasizing its distinct shift toward Type I (radical-mediated) photochemical reactions in biological systems, unlike the Type II (singlet oxygen) dominance of hydrophobic porphyrins. It serves as a critical reference for researchers modeling porphyrin-induced phototoxicity and oxidative stress.[1]

Chemical & Photophysical Properties[1][2][3][4][5]

Electronic Structure and Absorption

Uroporphyrin I possesses a highly conjugated macrocycle with 18

-

Soret Band (B-Band): Intense absorption at 400–410 nm (

).[1] This is the primary excitation window for inducing phototoxicity.[1] -

Q-Bands: Four weaker satellite bands in the visible region (500–620 nm ), responsible for the compound's deep red color and red fluorescence (emission

).

Photochemical Mechanism (Type I vs. Type II)

Upon photoexcitation, Uro I undergoes intersystem crossing to a long-lived triplet state (

Key Mechanistic Insight: The Iron-Catalyzed Radical Pathway

Unlike hydrophobic photosensitizers that localize in membranes and rely on

Data Summary: Photophysical Constants

| Parameter | Value / Characteristic | Notes |

| Soret Max ( | 405 nm (in 1M HCl) | Strongest excitation peak.[1] |

| Fluorescence Emission | 618 nm, 675 nm | Excitation at 405 nm.[1] |

| Solubility | pH < 2 or pH > 9.5 | Insoluble at neutral pH (aggregates).[1] |

| Primary ROS | Catalase-inhibitable toxicity (distinct from PpIX).[1] | |

| Partition Coefficient | Low (Hydrophilic) | Limited passive membrane diffusion.[1] |

Visualization of Mechanisms[6]

Diagram 1: Photochemical Pathways of Uroporphyrin I

This diagram illustrates the dual pathway of ROS generation, highlighting the iron-dependent amplification of toxicity specific to Uro I.

Caption: Jablonski diagram showing Uro I excitation.[1] Note the Iron/Fenton pathway generating Hydroxyl radicals, a key differentiator from standard PDT agents.

Biological Impact & Cellular Toxicity

Cellular Uptake & Localization

Due to its eight carboxyl groups, Uro I is highly polar.[1] It does not passively diffuse across lipid bilayers efficiently.[1]

-

Mechanism: Uptake is often slow and may involve endocytosis or specific organic anion transporters (OATs).[1]

-

Localization: Once internalized, it tends to localize in lysosomes rather than mitochondria (the target of PpIX).

-

Extracellular Damage: In CEP, circulating Uro I accumulates in skin capillaries.[1] Upon light exposure, it damages endothelial cells and erythrocytes, leading to hemolysis and blistering.[1][3]